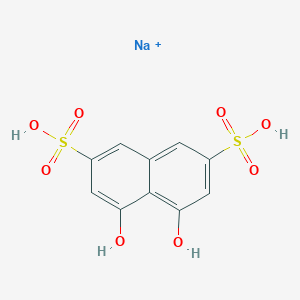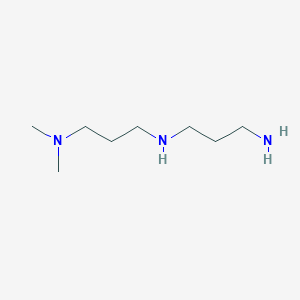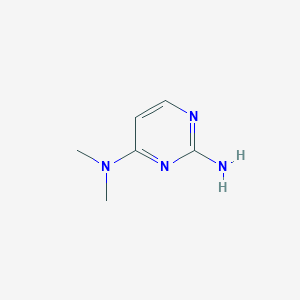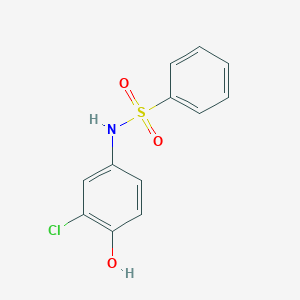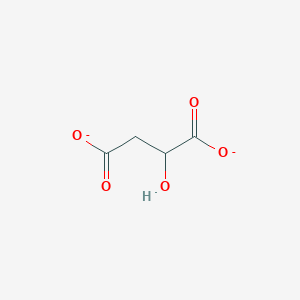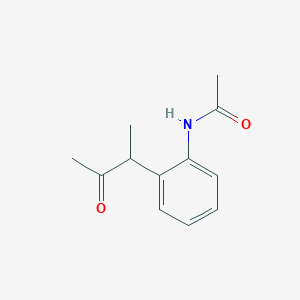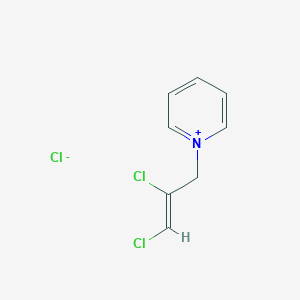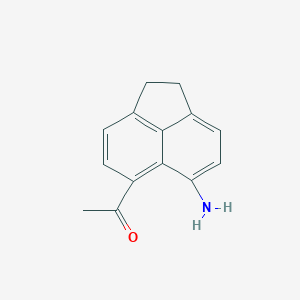
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)-, also known as acridine yellow G, is a fluorescent dye that is commonly used in scientific research. It is a member of the acridine family of dyes and has a unique chemical structure that makes it useful in a variety of applications. In
Mécanisme D'action
The mechanism of action of Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- is not fully understood, but it is believed to bind to nucleic acids and other biomolecules, causing a shift in its fluorescent properties. This shift in fluorescence can be used to detect the presence of the dye in cells and tissues.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- is generally considered to be non-toxic and has no known physiological effects. However, it should be handled with care and disposed of properly, as it may be harmful to the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- in lab experiments is its high sensitivity and specificity. It can be used to detect very small amounts of biomolecules and is relatively easy to use. However, one limitation is that it may interfere with certain biological processes and can be toxic to some organisms.
Orientations Futures
There are many future directions for research on Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)-. One area of interest is the development of new methods for synthesizing the dye, which could improve its efficiency and reduce its cost. Another area of interest is the development of new applications for the dye, such as in the detection of specific types of cancer cells or in the study of protein-protein interactions. Additionally, researchers may investigate the potential use of Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- in drug delivery or as a therapeutic agent.
Conclusion:
In conclusion, Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- is a useful fluorescent dye with many scientific research applications. Its unique chemical structure and fluorescent properties make it a valuable tool for studying biomolecules and cellular processes. While there are some limitations to its use, the future directions for research on Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- are promising and could lead to new discoveries in the field of biochemistry and molecular biology.
Méthodes De Synthèse
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- can be synthesized using a variety of methods, including the condensation of 1-amino-9,10-dihydroEthanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- with ketones, such as acetone or cyclohexanone. The reaction typically takes place in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and produces a yellow crystalline solid.
Applications De Recherche Scientifique
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- has a wide range of scientific research applications due to its fluorescent properties. It can be used as a stain for nucleic acids, proteins, and lipids in cells and tissues. It can also be used as a pH indicator and to detect the presence of certain ions, such as zinc and copper.
Propriétés
Numéro CAS |
5209-01-8 |
|---|---|
Nom du produit |
Ethanone, 1-(6-amino-1,2-dihydro-5-acenaphthylenyl)- |
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-(6-amino-1,2-dihydroacenaphthylen-5-yl)ethanone |
InChI |
InChI=1S/C14H13NO/c1-8(16)11-6-4-9-2-3-10-5-7-12(15)14(11)13(9)10/h4-7H,2-3,15H2,1H3 |
Clé InChI |
DDYLMTWTJIVUDQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)N |
SMILES canonique |
CC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



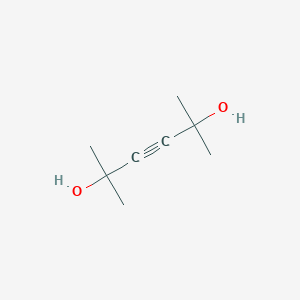
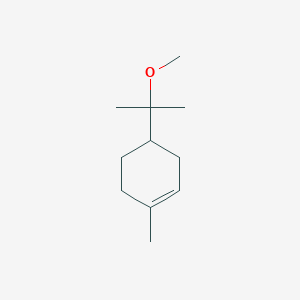
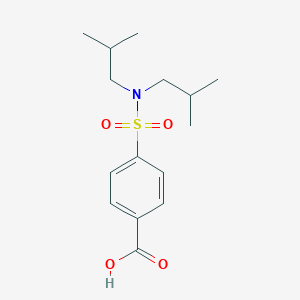
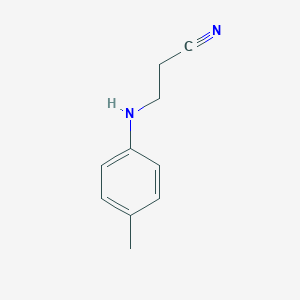
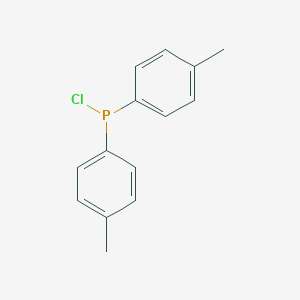
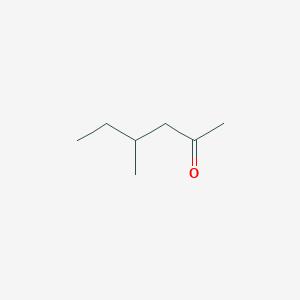
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
